molecular formula C14H16N4O3 B7637146 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea

1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea

Cat. No. B7637146
M. Wt: 288.30 g/mol
InChI Key: HWRBWVANMHRFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea, also known as THPB-MOPU, is a small molecule inhibitor that has attracted significant attention in recent years due to its potential applications in the field of cancer research. This compound is known to target specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea works by inhibiting the activity of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This includes the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are known to be upregulated in many types of cancer. By inhibiting these pathways, 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea can slow down or stop the growth of cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea has been shown to have a number of biochemical and physiological effects in cancer cells. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. Additionally, 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea is its specificity for certain enzymes and signaling pathways that are upregulated in cancer cells. This makes it a promising candidate for the development of new cancer therapies that target these pathways. However, one of the limitations of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are a number of future directions for research on 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea. One area of interest is the development of new cancer therapies that incorporate this compound as a key component. Additionally, studies are needed to further understand the mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea, as well as its potential toxicity and side effects. Finally, research is needed to explore the potential use of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

The synthesis of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of 6-methoxypyrimidine-4-amine, which is then reacted with 4-hydroxy-2,3,5,6-tetrafluorobenzaldehyde to yield 1-(6-methoxypyrimidin-4-yl)-3-(4-hydroxy-2,3,5,6-tetrafluorophenyl)urea. This intermediate is then treated with sodium borohydride and acetic acid to produce 1-(6-methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea, which is the final product.

Scientific Research Applications

1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea has been shown to have significant potential as a tool for cancer research. Studies have demonstrated that this compound can inhibit the activity of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-20-13-7-12(15-8-16-13)18-14(19)17-10-3-2-4-11-9(10)5-6-21-11/h5-8,10H,2-4H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRBWVANMHRFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)NC2CCCC3=C2C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea

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